molecular formula C10H16F3NO2 B2810673 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid CAS No. 2089245-73-6

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid

Cat. No.: B2810673
CAS No.: 2089245-73-6
M. Wt: 239.238
InChI Key: GAMVXVPTIGEJHW-NKWVEPMBSA-N
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Description

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid is an organic compound belonging to the class of piperidines. This compound is notable for its incorporation of a trifluoromethyl group, which often imparts significant biological activity and stability to the molecule. Its unique structure and properties make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The preparation of 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid typically involves a multi-step synthesis process One common approach is through the cyclization of suitable precursors followed by functionalization reactions

  • Industrial Production Methods: : On an industrial scale, the production of this compound may involve more efficient and scalable processes. These might include continuous flow chemistry techniques or the use of advanced catalytic systems to streamline the synthesis and reduce production costs. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: : 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. Reduction reactions might involve the use of sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under suitable conditions, such as the presence of a catalyst or heating.

  • Major Products: : The products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions may lead to the formation of various functionalized derivatives.

Scientific Research Applications

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid has numerous scientific research applications, including:

  • Chemistry: : As a building block in organic synthesis, this compound is valuable for the development of novel molecules and materials. It can be used in the synthesis of complex piperidine derivatives and other fluorinated compounds.

  • Biology: : In biological research, this compound may serve as a probe or inhibitor in studies involving enzymes or receptors. Its unique structure can help elucidate the mechanisms of biological processes.

  • Medicine: : The compound's pharmacological properties make it a potential candidate for drug discovery and development. It may exhibit activity against specific biological targets, making it useful in the treatment of diseases.

  • Industry: : In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, enabling it to effectively reach and interact with its targets. The molecular pathways involved may include inhibition or activation of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. Similar compounds might include other piperidine derivatives or fluorinated analogs, but without the trifluoromethyl group's specific attributes, they may not exhibit the same level of effectiveness or stability.

  • Similar Compounds: : Examples of similar compounds include piperidine derivatives without fluorination, such as 2-Methyl-2-(piperidin-2-yl)propanoic acid, or other trifluoromethyl-containing compounds, like 2-Methyl-2-(trifluoromethyl)propanoic acid.

Ultimately, this compound represents a valuable and versatile compound with significant potential across multiple scientific and industrial domains.

Properties

IUPAC Name

2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMVXVPTIGEJHW-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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